3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile
Overview
Description
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile is a complex organic compound that features a morpholine ring, an alkyne group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile typically involves multiple steps:
Formation of the Alkyne Intermediate: The initial step involves the formation of an alkyne intermediate through a reaction between an appropriate alkyne precursor and an ethylating agent under basic conditions.
Morpholine Ring Introduction: The alkyne intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.
Nitrile Group Addition: Finally, the nitrile group is introduced through a nucleophilic substitution reaction using a cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the morpholine ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Chemical Biology: It can be used as a probe to study various biochemical pathways and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, modulating their activity. The morpholine ring can mimic natural substrates or inhibitors, leading to potential therapeutic effects.
Materials Science: The compound can form stable complexes with metals or other materials, influencing their properties and behavior.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-6-(4-morpholinyl)-4-hexyn-3-yl acetate: Similar structure but with an acetate group instead of a nitrile group.
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(3-Ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile is unique due to the combination of the nitrile group, morpholine ring, and alkyne group, which provides a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
3-(3-ethyl-6-morpholin-4-ylhex-4-yn-3-yl)oxypropanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-3-15(4-2,19-12-6-8-16)7-5-9-17-10-13-18-14-11-17/h3-4,6,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOARGAOWBCXFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#CCN1CCOCC1)OCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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